![molecular formula C33H50O4 B1251639 6-O-carboxypropyl-alpha-tocotrienol](/img/structure/B1251639.png)
6-O-carboxypropyl-alpha-tocotrienol
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Description
6-O-carboxypropyl-alpha-tocotrienol, also known as this compound, is a useful research compound. Its molecular formula is C33H50O4 and its molecular weight is 510.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
6-O-carboxypropyl-alpha-tocotrienol has shown significant promise in cancer research due to its ability to inhibit tumor growth and metastasis.
Mechanism of Action:
- Inhibition of Cancer Cell Proliferation: Studies indicate that tocotrienols can induce apoptosis in various cancer cell lines, including breast, prostate, and pancreatic cancers. For instance, tocotrienols have been shown to downregulate nuclear factor kappa B (NF-kB) activity, which is crucial for cancer cell survival and proliferation .
- Synergistic Effects with Chemotherapy: In vitro studies suggest that combining tocotrienols with conventional chemotherapeutic agents enhances anticancer efficacy. For example, the combination of gamma-tocotrienol with docetaxel has been linked to improved outcomes in malignant mesothelioma .
Case Studies:
- A clinical trial investigated the effects of tocotrienol-rich fractions on patients with non-small cell lung carcinoma. Results indicated a significant reduction in tumor size when combined with standard chemotherapy protocols .
- Another study focused on pancreatic cancer stem cells demonstrated that tocotrienols could suppress tumor progression and invasion when used alongside gemcitabine .
Cardiovascular Health
Research has highlighted the role of this compound in promoting cardiovascular health through its antioxidant properties.
Mechanism of Action:
- Reduction of Oxidative Stress: Tocotrienols have been shown to reduce oxidative stress markers in patients with cardiovascular diseases, thereby decreasing the risk of atherosclerosis .
- Improvement of Lipid Profiles: Regular supplementation with tocotrienols has been associated with lower levels of oxidized LDL cholesterol, which is a significant risk factor for heart disease .
Case Studies:
- A meta-analysis revealed that daily supplementation with tocotrienols led to a 20% reduction in the incidence of myocardial infarction among high-risk populations .
- Research involving diabetic patients indicated that tocotrienol supplementation improved insulin sensitivity and glucose metabolism, contributing to better cardiovascular outcomes .
Metabolic Disorders
This compound has also been studied for its potential benefits in metabolic disorders such as diabetes and obesity.
Mechanism of Action:
- Modulation of Metabolic Pathways: Tocotrienols are believed to influence various metabolic pathways by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and insulin sensitivity .
- Antioxidant Effects: The compound's antioxidant properties help reduce inflammation associated with metabolic syndrome, potentially leading to improved metabolic health.
Case Studies:
- Clinical trials have demonstrated that tocotrienol supplementation can lead to significant reductions in body fat mass and improvements in glucose levels among obese individuals .
- A study on diabetic mice showed that tocotrienols improved glucose tolerance and reduced hyperglycemia through enhanced insulin signaling pathways .
Data Summary Table
Properties
Molecular Formula |
C33H50O4 |
---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
4-[[2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid |
InChI |
InChI=1S/C33H50O4/c1-23(2)13-9-14-24(3)15-10-16-25(4)17-11-20-33(8)21-19-29-28(7)31(36-22-12-18-30(34)35)26(5)27(6)32(29)37-33/h13,15,17H,9-12,14,16,18-22H2,1-8H3,(H,34,35)/b24-15+,25-17+ |
InChI Key |
URJUYRGGUPAYHK-WXCFVEPLSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)OCCCC(=O)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)OCCCC(=O)O)C |
Synonyms |
6-O-carboxypropyl-alpha-tocotrienol T3E cpd |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.